Ethyl 3-(benzylamino)-3-cyclobutylpropanoate
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Overview
Description
Ethyl 3-(benzylamino)-3-cyclobutylpropanoate is an organic compound that features a cyclobutyl group, a benzylamino group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-3-cyclobutylpropanoate typically involves a multi-step process. One common method includes the reaction of cyclobutylcarboxylic acid with benzylamine to form the corresponding amide. This intermediate is then esterified with ethanol in the presence of a strong acid catalyst to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and solvent-free conditions can also be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(benzylamino)-3-cyclobutylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of various substituted benzylamino derivatives.
Scientific Research Applications
Ethyl 3-(benzylamino)-3-cyclobutylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzylamino)-3-cyclobutylpropanoate involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, modulating their activity. The cyclobutyl group may contribute to the compound’s stability and binding affinity, enhancing its biological effects .
Comparison with Similar Compounds
Ethyl 3-(benzylamino)propanoate: Similar structure but lacks the cyclobutyl group.
N-Benzyl-3-aminopropionic acid ethyl ester: Another related compound with similar functional groups.
Uniqueness: Ethyl 3-(benzylamino)-3-cyclobutylpropanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C16H23NO2 |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
ethyl 3-(benzylamino)-3-cyclobutylpropanoate |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)11-15(14-9-6-10-14)17-12-13-7-4-3-5-8-13/h3-5,7-8,14-15,17H,2,6,9-12H2,1H3 |
InChI Key |
SDQPTSSMBCRRJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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